Didemethylcitalopram

Übersicht

Beschreibung

Didemethylcitalopram is an active metabolite of the antidepressant drug citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, citalopram, and its enantiomer, escitalopram . This compound is known for its role in enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Didemethylcitalopram is synthesized through the demethylation of citalopram. The process involves the removal of methyl groups from citalopram, resulting in the formation of this compound. This reaction is typically catalyzed by enzymes such as monoamine oxidase .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from its parent drug, citalopram . The process ensures the removal of impurities and yields a high-purity product suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: Didemethylcitalopram undergoes several types of chemical reactions, including oxidation and deamination. One notable reaction is its conversion into citalopram aldehyde through the action of enzymes such as amine oxidase .

Common Reagents and Conditions: The oxidation of this compound typically involves the use of oxygen and water as reagents. The reaction conditions often include the presence of enzymes like amine oxidase, which facilitate the conversion process .

Major Products Formed: The primary product formed from the oxidation of this compound is citalopram aldehyde. This compound is a key intermediate in the metabolic pathway of citalopram and its metabolites .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Didemethylcitalopram is primarily recognized as an active metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder. The pharmacokinetics and pharmacodynamics of this compound differ from its parent compound, influencing its therapeutic efficacy and safety profile.

Clinical Applications

-

Depression Treatment

- This compound is investigated for its role in enhancing the antidepressant effects of citalopram. Clinical studies suggest that the efficacy of SSRIs can be influenced by their metabolites, including this compound, which may contribute to the overall therapeutic response in patients with major depressive disorder .

- Agitation Management in Alzheimer's Disease

-

Cardiac Safety Profile

- Research indicates that this compound may be associated with QT interval prolongation, raising concerns about cardiac safety when used alongside other medications that affect cardiac rhythm. Studies in animal models have highlighted this potential risk, necessitating further investigation into its clinical implications .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Clearance (L/h) | 23.8 (R-Did) |

| Volume of Distribution (L) | 38.5 (S-Did) |

| Half-life (h) | 12.4 |

| Bioavailability (%) | 50 |

Table 2: Clinical Outcomes in Alzheimer's Trials

| Study Reference | Sample Size | Treatment Duration | Agitation Reduction (%) |

|---|---|---|---|

| CitAD Trial | 94 | 12 weeks | 30 |

| Open-label Study | 50 | 8 weeks | 25 |

Case Studies

- Multiple Drug Intoxication Case

- Elderly Patient Pharmacokinetics

Wirkmechanismus

The mechanism of action of didemethylcitalopram involves the inhibition of serotonin reuptake in the central nervous system. This inhibition is achieved through the binding of this compound to the serotonin transporter, which prevents the reabsorption of serotonin into presynaptic neurons . As a result, the concentration of serotonin in the synaptic cleft increases, leading to enhanced serotonergic transmission and improved mood regulation .

Vergleich Mit ähnlichen Verbindungen

- Citalopram

- Escitalopram

- Desmethylcitalopram

- Desmethylsertraline

- Desmethylvenlafaxine

- Norfluoxetine

Comparison: Didemethylcitalopram is unique among its similar compounds due to its specific role as a metabolite of citalopram and escitalopram. While all these compounds function as SSRIs, this compound is distinguished by its specific enzymatic conversion pathways and its role in the metabolic processes of its parent drugs .

Biologische Aktivität

Didemethylcitalopram (DDCT) is a significant metabolite of citalopram, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Understanding the biological activity of DDCT is crucial due to its implications in pharmacotherapy and potential cardiotoxicity.

Metabolism and Pharmacokinetics

Citalopram undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which convert it into various metabolites, including demethylcitalopram (DCT) and this compound (DDCT) . The pharmacokinetics of DDCT reveal that it is formed through the further demethylation of DCT. Studies indicate that DDCT exhibits lower plasma concentrations compared to its parent compound, citalopram, with a mean terminal half-life of approximately 35 hours for citalopram .

Table 1: Pharmacokinetic Parameters of Citalopram and Its Metabolites

| Compound | Half-Life (hours) | Bioavailability (%) | Major Metabolizing Enzymes |

|---|---|---|---|

| Citalopram | 35 | 80 | CYP2C19, CYP2D6 |

| Demethylcitalopram | Varies | - | CYP2D6 |

| This compound | Varies | - | CYP2D6 |

DDCT's biological activity is primarily linked to its ability to inhibit serotonin reuptake, albeit with reduced potency compared to citalopram. In vitro studies demonstrate that while DDCT can inhibit serotonin transport, it does so less effectively than citalopram and DCT . The selectivity for serotonin over norepinephrine and dopamine reuptake remains a characteristic feature of the entire citalopram metabolic pathway.

Table 2: In Vitro Potency of Citalopram and Its Metabolites

| Compound | IC50 (nM) for Serotonin Reuptake |

|---|---|

| Citalopram | 10 |

| Demethylcitalopram | 66 |

| This compound | >100 |

Cardiotoxicity Concerns

Recent studies have raised concerns regarding the cardiotoxic effects associated with DDCT. In animal models, particularly in dogs, DDCT has been implicated in sudden cardiac death due to its cardiotoxic properties . The metabolite has been associated with various cardiac abnormalities such as atrioventricular dissociation and widening of the QRS complex . Notably, while both citalopram and escitalopram are linked to arrhythmias, DDCT appears to exacerbate these risks at therapeutic concentrations.

Case Studies on Cardiac Events

A retrospective analysis involving patients taking citalopram and escitalopram reported instances of serious cardiovascular events. Among 3,809 patients reviewed over a seven-year period, complications were primarily categorized into torsades de pointes (TdP) and sudden cardiac death (SCD), with DDCT identified as a contributing factor in some cases .

Genetic Variability in Metabolism

The metabolism of citalopram and its metabolites, including DDCT, is significantly influenced by genetic polymorphisms in cytochrome P450 enzymes. Variants in genes such as CYP2C19 and CYP2D6 can lead to altered drug metabolism rates, impacting therapeutic efficacy and safety profiles . These genetic factors may explain variability in patient responses to citalopram treatment.

Table 3: Genetic Associations with Citalopram Metabolism

| Gene | SNP | Association Strength |

|---|---|---|

| CYP2C19 | rs1074145 | p = 4.1 × 10⁻⁹ |

| CYP2D6 | rs1065852 | p = 2.0 × 10⁻¹⁷ |

Eigenschaften

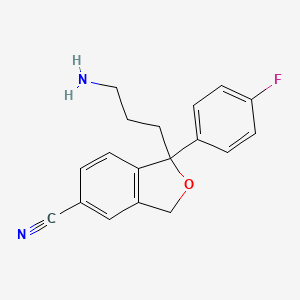

IUPAC Name |

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978083 | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-69-5 | |

| Record name | Didesmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.